molecular formula C6H11N3 B184804 1,3,5-Trimethyl-1H-pyrazol-4-amine CAS No. 28466-21-9

1,3,5-Trimethyl-1H-pyrazol-4-amine

Cat. No. B184804
CAS RN: 28466-21-9
M. Wt: 125.17 g/mol
InChI Key: SSDGMKHZMNTWLS-UHFFFAOYSA-N
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Patent
US05646170

Procedure details

The compounds from (b) above (2.3 g; 0.014 moles) was catalytically hydrogenated using Raney nickel (1 g) in methanolic ammonia (100 mL) under a hydrogen atmosphere at 50 psi. The catalyst was filtered and the solution concentrated in vacuo, leaving a residue that was triturated several times with ethyl ether. The decanted solvent was concentrated to dryness, leaving a pale red solid. Yield: 1.3 g (70%). 1H NMR (CDCl3) δ3.6 (s, 3H), 2.4 (bs, 2H), 2.1 (s, 6H) ppm.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([CH3:11])=[N:6][N:7]([CH3:10])[C:8]=1[CH3:9])([O-])=O>[Ni].N>[NH2:1][C:4]1[C:5]([CH3:11])=[N:6][N:7]([CH3:10])[C:8]=1[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NN(C1C)C)C
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a residue that
CUSTOM
Type
CUSTOM
Details
was triturated several times with ethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The decanted solvent was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
leaving a pale red solid

Outcomes

Product
Name
Type
Smiles
NC=1C(=NN(C1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.